Product packaging for 2-Chloro-6-fluoro-benzamidine(Cat. No.:CAS No. 885963-38-2)

2-Chloro-6-fluoro-benzamidine

Cat. No.: B1608383
CAS No.: 885963-38-2
M. Wt: 172.59 g/mol
InChI Key: VPIREPLEOBSDJR-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzamidine (B55565) Chemistry in Research

Benzamidine, the simplest aryl amidine, is an organic compound with the formula C₆H₅C(NH)NH₂. wikipedia.org Historically, benzamidine and its hydrochloride salt have been widely recognized in biochemical research as reversible competitive inhibitors of trypsin and other trypsin-like serine proteases. wikipedia.orgsigmaaldrich.com This inhibitory action made it a standard tool in protein crystallography and purification to prevent the degradation of proteins of interest by endogenous proteases. wikipedia.orgtaylorandfrancis.com

The evolution of benzamidine chemistry has seen its role expand significantly beyond a simple protease inhibitor. The benzamidine moiety became a foundational scaffold in synthetic organic chemistry. Researchers discovered its utility in creating more complex heterocyclic structures. For instance, the condensation of benzamidine with various haloketones provides a synthetic pathway to 2,4-disubstituted imidazoles. wikipedia.org Furthermore, benzamidine derivatives have been used as starting materials for the synthesis of novel heterocyclic compounds with potential antimicrobial activities. nih.govmdpi.com This transition from a biochemical reagent to a versatile building block highlights the adaptability and enduring importance of the benzamidine scaffold in diverse areas of chemical research, including medicinal chemistry and materials science. nih.govontosight.ai

Significance of Halogenated Benzamidine Scaffolds in Medicinal and Agrochemical Research

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into molecular scaffolds is a critically important strategy in modern medicinal and agrochemical research. nih.govacs.org Halogenation can profoundly alter a molecule's physicochemical and biological properties. researchgate.net Approximately 25% of small molecule drugs and 80% of agricultural chemicals on the market contain halogen atoms. researchgate.net The past three decades, in particular, have seen a major expansion in the use of halogenated compounds in the agrochemical sector. nih.govresearchgate.net

Halogenated benzamidine scaffolds are of particular interest because the halogen substituents can modulate the molecule's efficacy, stability, and target interaction. nih.govnih.gov The unique properties conferred by halogens, such as their ability to form halogen bonds, can enhance binding affinity to biological targets like proteins. acs.orgnih.gov In drug discovery, halogenation is used to improve membrane permeability, prolong metabolic lifetime, and fill hydrophobic cavities in binding sites. nih.gov For instance, substituting a hydrogen atom with chlorine or iodine in certain inhibitors has been shown to increase affinity by up to two orders of magnitude. acs.org

In agrochemical design, introducing halogens is a key concept for developing products with optimal efficacy, environmental safety, and economic viability. nih.govresearchgate.net The presence of mixed halogens (e.g., both chlorine and fluorine) on a single scaffold is an emerging trend. nih.gov This strategic halogenation can lead to novel classes of compounds with new modes of action, although predicting the optimal substitution pattern remains a complex challenge. nih.gov

Impact of Halogenation on Molecular Properties in Research

PropertyEffect of Halogen IntroductionRelevance in Research
Biological ActivityCan increase or decrease efficacy depending on the target and substitution pattern. nih.govCrucial for optimizing the potency of pharmaceuticals and agrochemicals.
Metabolic StabilityOften increases stability by blocking sites of metabolic attack, prolonging the compound's lifetime. researchgate.netnih.govImportant for improving the pharmacokinetic profile of drug candidates.
LipophilicityGenerally increases lipophilicity, which can affect membrane permeability and bioavailability. researchgate.netA key parameter to be tuned for optimal absorption, distribution, metabolism, and excretion (ADME) properties.
Binding AffinityCan enhance binding to target proteins through halogen bonding and other interactions. acs.orgnih.govLeads to the development of more potent and selective inhibitors or ligands.
Physicochemical PropertiesAlters properties like thermal stability and chemical resistance. researchgate.netchemimpex.comCan be beneficial for material science applications and formulation stability.

Research Trajectory and Prominence of 2-Chloro-6-fluoro-benzamidine and its Analogues

This compound, often handled as its hydrochloride salt, has emerged as a significant compound in both pharmaceutical and agrochemical research. chemimpex.comnetascientific.com Its prominence stems from its role as a key intermediate or building block in the synthesis of more complex, biologically active molecules. chemimpex.comnetascientific.com The specific arrangement of a chlorine and a fluorine atom on the benzamidine ring enhances its reactivity and selectivity, making it a valuable starting point for designing potent therapeutic agents and agrochemicals. chemimpex.comnetascientific.com

In medicinal chemistry, researchers have utilized this compound in the development of novel drugs. chemimpex.comnetascientific.com It serves as a crucial intermediate for creating molecules targeting specific biological pathways, with demonstrated potential in research aimed at combating diseases like cancer and infectious diseases. chemimpex.comnetascientific.com Its structure is also leveraged in biochemical studies involving enzyme inhibition, aiding in the understanding of enzyme mechanisms. netascientific.com

In the agrochemical industry, the compound is employed in the synthesis of herbicides and pesticides. chemimpex.comnetascientific.com The presence of the two halogen atoms contributes to the efficacy and stability of the resulting agrochemical products. netascientific.com

The research trajectory extends to its analogues. For example, the related compound 2-Chloro-6-fluorobenzaldehyde is an intermediate in the production of pesticides. wikipedia.org Other positional isomers, such as 5-Chloro-2-fluoro-benzamidine, are also used as intermediates in pharmaceutical and agrochemical synthesis, highlighting the broad utility of the chloro-fluoro-benzamidine scaffold in various research and development sectors. netascientific.comchemimpex.com

Chemical Properties of this compound

PropertyValue
CAS Number885963-38-2 epa.govchemscene.com
Molecular FormulaC₇H₆ClFN₂ epa.govchemscene.com
Molecular Weight172.59 g/mol chemscene.com
Synonyms2-Chloro-6-fluorobenzimidamide chemscene.com
AppearanceLight brown solid (for hydrochloride salt) netascientific.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClFN2 B1608383 2-Chloro-6-fluoro-benzamidine CAS No. 885963-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-fluorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIREPLEOBSDJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399602
Record name 2-CHLORO-6-FLUORO-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885963-38-2
Record name 2-CHLORO-6-FLUORO-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Chloro 6 Fluoro Benzamidine and Its Derivatives

Established Synthetic Pathways for Benzamidine (B55565) Core Structures

The formation of the benzamidine moiety is a cornerstone of various synthetic strategies in medicinal and materials chemistry. Key methodologies include direct amidination reactions, transformations of halogenated intermediates, and derivatization from oximes.

Amidination Reactions Utilizing Benzamidine Precursors

The Pinner reaction is a classic and widely employed method for the synthesis of amidines from nitriles. This reaction proceeds via the formation of an intermediate imino ester salt, often referred to as a Pinner salt, through the acid-catalyzed addition of an alcohol to a nitrile. Subsequent treatment of the Pinner salt with ammonia or an amine furnishes the desired amidine. d-nb.infowikipedia.org

The general mechanism involves the activation of the nitrile by a strong acid, typically anhydrous hydrogen chloride, to form a nitrilium ion. This electrophilic species is then attacked by an alcohol to yield the imino ester salt. nih.gov Finally, ammonolysis of the isolated or in-situ generated imino ester leads to the formation of the benzamidine. nrochemistry.com While traditionally requiring harsh conditions, newer protocols have been developed using milder Lewis acids. nih.gov

Table 1: Key Steps in the Pinner Reaction for Benzamidine Synthesis

StepReactantsIntermediate/ProductKey Conditions
1. Nitrile Activation Benzonitrile, Anhydrous HClNitrilium ionAnhydrous conditions
2. Imino Ester Formation Nitrilium ion, Alcohol (e.g., Ethanol)Imino ester hydrochloride (Pinner salt)Anhydrous conditions, low temperature
3. Ammonolysis Imino ester hydrochloride, AmmoniaBenzamidine hydrochlorideAnhydrous or aqueous ammonia

Synthesis via Halogenated Benzaldehyde and Benzonitrile Intermediates

Halogenated benzaldehydes and benzonitriles serve as crucial precursors for the synthesis of substituted benzamidines, including 2-chloro-6-fluoro-benzamidine. The synthesis of these intermediates can be accomplished through various routes, including electrochemical methods and halogenation of toluene derivatives.

Electrochemical methods offer a green and efficient alternative for the synthesis of aromatic aldehydes. While the direct electrochemical synthesis of 2-chloro-6-fluorobenzaldehyde is not extensively detailed, the electrochemical reduction of this compound to 2-chloro-6-fluorobenzyl alcohol has been investigated. isroset.orgisroset.org This study provides insights into the electrochemical behavior of the molecule, which is crucial for designing a synthetic electrochemical process. The process typically involves controlled potential electrolysis using a suitable electrode material.

A common industrial route to 2-chloro-6-fluorobenzaldehyde involves the halogenation of a corresponding toluene derivative. 2-Chloro-6-fluorotoluene can be subjected to free-radical chlorination to yield 2-chloro-6-fluorobenzylidene dichloride. Subsequent hydrolysis of this dichloride furnishes the desired 2-chloro-6-fluorobenzaldehyde. patsnap.comgoogle.comgoogle.com One patented method describes the chlorination of 2-chloro-6-fluorotoluene under illumination, followed by hydrolysis using a solid superacid catalyst, which can achieve high yields. google.comgoogle.com Another established method involves the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride. wikipedia.org

Table 2: Comparison of Synthetic Routes to 2-Chloro-6-fluorobenzaldehyde

Starting MaterialKey ReagentsIntermediateProductReported YieldReference
2-Chloro-6-fluorotolueneChlorine, Light2-Chloro-6-fluorobenzylidene dichloride2-Chloro-6-fluorobenzaldehyde~90% google.com
2-Chloro-6-fluorotolueneChromyl chloride-2-Chloro-6-fluorobenzaldehydeNot specified wikipedia.org

Derivatization from Benzamide Oximes

The synthesis of benzamidines can also be achieved through the reduction of benzamide oximes. This two-step process begins with the conversion of a benzonitrile to a benzamide oxime, followed by the reduction of the oxime to the corresponding amidine.

Benzamide oximes are typically prepared by the reaction of a benzonitrile with hydroxylamine hydrochloride in the presence of a base. google.comgoogle.com The subsequent reduction of the benzamide oxime to the benzamidine can be accomplished using various reducing agents, including catalytic hydrogenation. A patented method describes the hydrogenation of a benzamidoxime derivative under catalytic conditions to prepare the corresponding benzamidine. google.com

Targeted Synthesis of this compound

The synthesis of this compound can be strategically designed by combining the methodologies for preparing the necessary intermediates with the established routes for forming the benzamidine core. A plausible and efficient pathway commences with the readily available 2-chloro-6-fluorotoluene.

Step 1: Synthesis of 2-Chloro-6-fluorobenzonitrile

An effective route to 2-chloro-6-fluorobenzonitrile from 2-chloro-6-fluoroaniline involves diazotization followed by a Sandmeyer-type reaction. researchgate.net

Step 2: Conversion of 2-Chloro-6-fluorobenzonitrile to this compound

With 2-chloro-6-fluorobenzonitrile in hand, two primary routes can be employed for its conversion to the target benzamidine:

Via the Pinner Reaction: 2-Chloro-6-fluorobenzonitrile can be treated with an anhydrous alcohol (e.g., ethanol) and a strong acid like hydrogen chloride to form the corresponding imidate ester hydrochloride (Pinner salt). Subsequent reaction with ammonia will yield this compound hydrochloride. wikipedia.orgnrochemistry.comorganic-chemistry.org

Via the Benzamide Oxime: 2-Chloro-6-fluorobenzonitrile can be reacted with hydroxylamine hydrochloride in the presence of a base to form 2-chloro-6-fluorobenzamide oxime. google.com This intermediate can then be reduced, for example, by catalytic hydrogenation, to afford this compound.

An alternative starting point is 2-chloro-6-fluorobenzaldehyde.

Step 1 (Alternative): Synthesis of 2-Chloro-6-fluorobenzaldehyde

As previously described, this can be achieved by the chlorination and subsequent hydrolysis of 2-chloro-6-fluorotoluene. google.comgoogle.com

Step 2 (Alternative): Conversion of 2-Chloro-6-fluorobenzaldehyde to this compound

2-Chloro-6-fluorobenzaldehyde can be converted to its oxime, 2-chloro-6-fluorobenzaldehyde oxime, by reaction with hydroxylamine hydrochloride. wikipedia.orgnih.gov The subsequent reduction of this oxime would lead to the formation of the corresponding aminomethyl compound, which would then require further oxidation and amination steps, making the benzonitrile route generally more direct for the synthesis of the benzamidine.

Optimization of Reaction Conditions and Yields

The synthesis of this compound is typically achieved from its corresponding nitrile precursor, 2-chloro-6-fluorobenzonitrile. An effective route for the preparation of 2-chloro-6-fluorobenzonitrile involves diazotization, fluorination, and ammoxidation reactions researchgate.net. The conversion of the nitrile to the amidine can be accomplished through methods such as the Pinner reaction or by direct reaction with ammonia or its derivatives.

Optimization of the reaction conditions for the synthesis of benzamidines from nitriles is crucial for achieving high yields and purity. Key parameters that are often varied include the choice of solvent, temperature, reaction time, and the nature of the activating agent or catalyst. For instance, the direct nucleophilic addition of an amine to a nitrile is an atom-economical method but often requires harsh conditions or the use of Lewis acid catalysts for unactivated nitriles mdpi.com.

A representative, albeit generalized, optimization study for the synthesis of a substituted benzamidine from its corresponding nitrile might involve screening different reaction parameters. The following table illustrates a hypothetical optimization of the synthesis of this compound from 2-chloro-6-fluorobenzonitrile.

EntrySolventReagentTemperature (°C)Time (h)Yield (%)
1EthanolNH3 (gas)802445
2MethanolNH3 (gas)802452
3TolueneNaNH21101265
4THFLiNH2661870
5DioxaneNH4Cl, LiN(SiMe3)2100885

This table is a representative example based on general knowledge of amidine synthesis and does not represent experimentally verified data for this compound.

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the context of drug discovery. While specific examples of the stereoselective synthesis of chiral derivatives directly from this compound are not extensively documented, general strategies for the asymmetric synthesis of chiral amides and related compounds can be considered applicable.

One potential approach involves the enantioselective N-alkylation of the amidine nitrogen atoms. This could be achieved using a chiral catalyst, such as a chiral rhodium and squaramide co-catalyzed carbene N-H insertion reaction, which has been shown to be effective for the synthesis of chiral amides researchgate.net. Another strategy could involve the use of chiral auxiliaries attached to the amidine, which would direct the stereochemical outcome of subsequent reactions.

Furthermore, the enantioselective synthesis of chiral building blocks that can be subsequently converted to derivatives of this compound is a viable strategy. For example, methods for the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines have been developed using asymmetric copper-catalyzed cyclizative aminoboration nih.gov. Such chiral heterocycles could potentially be functionalized with the 2-chloro-6-fluorobenzamidine moiety.

The development of racemization-free coupling reagents is also crucial in the synthesis of chiral peptides and amides, and these methodologies could be adapted for the stereoselective synthesis of chiral derivatives of this compound rsc.org.

Advanced Derivatization Strategies and Functionalization

The presence of two nitrogen atoms in the amidine group of this compound provides ample opportunities for N-substitution and the construction of various heterocyclic systems.

N-Substitution: N-alkylation and N-arylation reactions can be employed to introduce a wide range of substituents onto the amidine nitrogen atoms. N-alkylation can be achieved using various alkylating agents in the presence of a base. Ruthenium(II) complexes have been shown to be efficient catalysts for the N-alkylation of heterocyclic amines with alcohols rsc.org. N-arylation can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through reactions with activated fluoroarenes using copper oxide nanoparticles as catalysts researchgate.net.

Heterocyclic Annulation: Amidines are valuable precursors for the synthesis of a variety of nitrogen-containing heterocycles. For instance, condensation reactions of amidines with α,β-unsaturated ketones or 1,3-dicarbonyl compounds can lead to the formation of pyrimidine (B1678525) derivatives nih.govorientjchem.orgnih.govmdpi.com. The reaction of this compound with appropriate bifunctional reagents can be used to construct fused heterocyclic systems.

The following table provides a conceptual overview of potential N-substitution and heterocyclic annulation reactions of this compound.

Reaction TypeReagentsProduct Class
N-AlkylationAlkyl halide, BaseN-Alkyl-2-chloro-6-fluoro-benzamidines
N-ArylationAryl halide, Pd or Cu catalystN-Aryl-2-chloro-6-fluoro-benzamidines
Pyrimidine Synthesis1,3-Diketone, BaseSubstituted Pyrimidines
Triazine SynthesisOrthoestersSubstituted Triazines

This table presents potential synthetic transformations based on the known reactivity of amidines.

N-halamines are a class of antimicrobial compounds containing one or more nitrogen-halogen covalent bonds. The synthesis of N-halamine derivatives of this compound would impart biocidal properties to the molecule. The general approach to preparing N-halamines involves the halogenation of a suitable N-H precursor with a source of active halogen, such as sodium hypochlorite (bleach).

The synthesis would first involve the preparation of a this compound derivative with at least one N-H bond. This precursor could then be treated with a chlorinating agent to form the corresponding N-chloro-benzamidine derivative. The stability and antimicrobial efficacy of the resulting N-halamine would depend on the nature of the substituents on the amidine nitrogen atoms. The synthesis of N-halamine compounds has been demonstrated for various amine, amide, and imide precursors nih.govnih.gov.

The this compound scaffold can be incorporated into various five-membered aromatic heterocycles, such as oxadiazoles and triazoles, to generate hybrid molecules with potentially enhanced biological activities.

Oxadiazole Synthesis: A common route to 1,2,4-oxadiazoles involves the cyclization of O-acyl-amidoximes. Therefore, this compound would first need to be converted to the corresponding amidoxime by reaction with hydroxylamine. Subsequent acylation and cyclization would yield the desired 1,2,4-oxadiazole derivative.

Triazole Synthesis: The synthesis of 1,2,4-triazoles can be achieved through various pathways. One approach involves the reaction of an amidine with a hydrazine derivative. For example, reaction of this compound with hydrazine hydrate could potentially lead to the formation of a triazole ring, although the specific reaction conditions would need to be optimized chemistryjournal.netnih.govresearchgate.netresearchgate.net. An alternative route involves the conversion of a hydrazide intermediate. For example, the corresponding 2-chloro-6-fluorobenzhydrazide could be prepared and then reacted with reagents such as phenyl isothiocyanate followed by cyclization to form a triazole thiol derivative.

Advanced Spectroscopic and Structural Elucidation in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

In a typical ¹H NMR spectrum of 2-Chloro-6-fluoro-benzamidine, the protons on the aromatic rings will exhibit characteristic chemical shifts and splitting patterns. The protons of the 2-chloro-6-fluorophenyl group are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. Similarly, the protons of the second aromatic ring (if present as a substituent on the amidine nitrogen) will show distinct signals. The N-H protons of the amidine group will also produce signals, the chemical shift of which can be sensitive to the solvent and concentration.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can provide further structural confirmation. mdpi.com COSY spectra reveal proton-proton couplings, helping to establish the relative positions of protons on the aromatic rings. mdpi.com HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning the carbon signals and confirming the connection between the phenyl ring and the amidine functional group.

For instance, the presence of two distinct forms of a related N⁶-substituted 2-chloroadenosine (B27285) in NMR spectra was investigated, with the minor form being attributed to the formation of an intramolecular hydrogen bond. mdpi.com While a direct NMR analysis for this compound is not detailed in the provided results, the principles of NMR spectroscopy remain fundamental for its structural verification. icho.edu.plmdpi.com

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Amidine C-~165
C1 (C-Cl)-~130
C2 (C-F)-~160 (JCF coupling)
Aromatic CHs7.0 - 7.5115 - 135
NH/NH₂Variable (broad)-

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. uni-saarland.de In a mass spectrum, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured. For this compound, the presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and the M+2 peak, with a relative intensity ratio of approximately 3:1 due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. chemguide.co.uk

Electron impact (EI) ionization often leads to the fragmentation of the molecular ion. uni-saarland.de The analysis of these fragment ions provides valuable information about the molecule's structure. researchgate.netlibretexts.org For this compound, expected fragmentation pathways could include the loss of the chlorine atom, the fluorine atom, or cleavage of the amidine group. The resulting fragmentation pattern serves as a fingerprint for the compound, further confirming its identity. researchgate.netlibretexts.org

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy. This is a crucial step in confirming the elemental composition of a newly synthesized batch of this compound.

Table 2: Expected Mass Spectrometry Data for this compound (Note: This is a hypothetical table for illustrative purposes.)

AnalysisExpected ResultSignificance
Molecular Ion (M+) for C₇H₆ClFN₂m/z ~172 (for ³⁵Cl) and ~174 (for ³⁷Cl)Confirms molecular weight and presence of one chlorine atom.
Isotopic Peak Ratio (M+ : M+2)Approximately 3:1Characteristic of a monochlorinated compound. chemguide.co.uk
Major Fragment IonsLoss of Cl, F, CN₂H₂Provides structural information based on fragmentation patterns. researchgate.netlibretexts.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. scispace.com The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its specific bonds. libretexts.orglibretexts.org

Key expected absorptions include:

N-H stretching: Amidine groups typically show N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can indicate the degree of hydrogen bonding. athabascau.ca

C=N stretching: The carbon-nitrogen double bond of the amidine group will have a characteristic stretching vibration, typically in the range of 1640-1690 cm⁻¹. A study on a related copper (II) complex of a substituted benzamidine (B55565) hydrochloride showed a strong band at 1640 cm⁻¹ for the C=N⁺H group in the free ligand. materialsciencejournal.org

C-F stretching: The carbon-fluorine bond will exhibit a strong absorption band in the fingerprint region, typically around 1000-1400 cm⁻¹.

C-Cl stretching: The carbon-chlorine bond will also have a characteristic absorption in the fingerprint region, usually between 600-800 cm⁻¹.

Aromatic C-H and C=C stretching: The aromatic ring will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. athabascau.ca

Table 3: Characteristic Infrared Absorption Frequencies for this compound (Note: This is a generalized table based on typical functional group absorptions.)

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amidine (N-H)Stretching3300 - 3500Medium - Strong
Amidine (C=N)Stretching1640 - 1690Strong
Aromatic (C-H)Stretching> 3000Variable
Aromatic (C=C)Stretching1400 - 1600Variable
Aryl-FStretching1000 - 1400Strong
Aryl-ClStretching600 - 800Medium - Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. anton-paar.com This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions. For a crystalline sample of this compound, single-crystal X-ray diffraction (SCXRD) can be used to obtain a detailed crystal structure. americanpharmaceuticalreview.com

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. anton-paar.com

A study on a related compound, N-chloro-N′-(p-fluorophenyl)-benzamidine, utilized single-crystal X-ray diffraction to determine its accurate charge density distribution at a very low temperature (17.5 K). rsc.orgresearchgate.net This highlights the power of X-ray crystallography in providing detailed structural insights. For this compound, an X-ray crystal structure would definitively confirm the connectivity of the atoms and the conformation of the molecule in the solid state. It would also reveal details about hydrogen bonding and other intermolecular interactions that govern the crystal packing.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = X Å, b = Y Å, c = Z Å, β = X°
VolumeV ų
Z (Molecules per unit cell)4
Calculated Densityρ g/cm³

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or starting materials. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods for this purpose.

In HPLC, a solution of the compound is passed through a column packed with a stationary phase. The components of the mixture separate based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of the eluted components over time, producing a chromatogram. The purity of the this compound sample can be determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. Different HPLC methods, such as reversed-phase or normal-phase, can be developed and optimized for the best separation.

Gas chromatography is suitable for volatile and thermally stable compounds. In GC, the sample is vaporized and passed through a column with a gaseous mobile phase. Similar to HPLC, the components are separated based on their interactions with the stationary phase, and a chromatogram is generated. GC can be a powerful tool for detecting and quantifying volatile organic impurities. researchgate.net

The choice between HPLC and GC will depend on the physical properties of this compound, such as its polarity, volatility, and thermal stability. These methods are crucial for quality control, ensuring that the compound meets the required purity specifications for its intended applications. researchgate.net

Medicinal Chemistry and Pharmacological Investigations of 2 Chloro 6 Fluoro Benzamidine Analogues

Drug Discovery and Development Initiatives

Derivatives of chloro-fluoro-benzamidine are recognized as versatile and crucial intermediates in the synthesis of a wide array of pharmaceuticals. netascientific.comchemimpex.com These compounds serve as essential building blocks in medicinal chemistry for the development of biologically active molecules. netascientific.com The presence of both chlorine and fluorine substituents on the benzamidine (B55565) scaffold enhances the reactivity and selectivity of these molecules, making them valuable starting materials for creating more complex therapeutic agents. netascientific.comchemimpex.com For instance, related structures like 5-Chloro-2-fluoro-benzamidine hydrochloride and 4-Chloro-2-fluoro-benzamidine hydrochloride are explicitly identified as key intermediates for synthesizing pharmaceuticals designed to target specific enzymes and receptors. netascientific.comchemimpex.com Benzamidine hydrochloride itself is listed as a pharmaceutical intermediate, underscoring the foundational role of this chemical class in drug synthesis. navoneindia.com

The unique structural characteristics of chloro-fluoro-benzamidine derivatives make them highly valuable in the rational design of novel therapeutic agents. netascientific.com Researchers utilize these compounds in the design of specific inhibitors and other pharmacologically active molecules. netascientific.com Their utility stems from the ability to form stable complexes with target proteins, which can facilitate the discovery of new drugs with potentially improved efficacy and safety profiles. netascientific.com The strategic incorporation of this moiety is a key step in developing potent inhibitors for various therapeutic targets. chemimpex.com This scaffold has been instrumental in biochemical research, particularly in studies involving protease inhibitors, which contributes to a deeper understanding of disease mechanisms and the development of new therapeutic strategies. chemimpex.com

Enzyme Inhibition Studies

Analogues incorporating the 2-chloro-6-fluorobenzyl group have been investigated as potent inhibitors of HIV-1 Reverse Transcriptase (RT), a critical enzyme for viral replication. nih.govmdpi.commdpi.com A series of compounds known as 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones (2-Cl-6-F-S-DABOs) have demonstrated exceptionally high, wide-spectrum inhibitory activity against HIV-1. nih.gov These molecules act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) by binding to a hydrophobic pocket located approximately 10 Å from the polymerase active site, which allosterically inhibits the enzyme's function. nih.govmdpi.com

Research has shown that these 2-Cl-6-F-S-DABOs can exhibit activity against wild-type HIV-1 at picomolar concentrations. nih.gov Furthermore, specific substitutions on the pyrimidine (B1678525) ring, in conjunction with the 2-chloro-6-fluorobenzyl group, yield compounds that are also effective against clinically relevant HIV-1 mutants. nih.gov Stereochemistry plays a crucial role in the inhibitory activity of these analogues. Studies resolving individual stereoisomers revealed a significant difference in antiviral potency, with the R absolute configuration at the C6-benzylic position correlating with the highest activity in both cellular and enzymatic assays. nih.gov

Table 1: Inhibitory Activity of Representative 2-Cl-6-F-S-DABO Analogues against HIV-1 Data extracted from research on 2-Cl-6-F-S-DABOs and their activity against wild-type (wt) HIV-1.

CompoundStereochemistryActivity against wt HIV-1 (EC₅₀)Target Enzyme
2-Cl-6-F-S-DABO AnalogueRacemic MixtureUp to picomolar activityHIV-1 Reverse Transcriptase
Representative IsomerR absolute configurationHighest antiviral activityHIV-1 Reverse Transcriptase
Representative IsomerS absolute configurationLower antiviral activityHIV-1 Reverse Transcriptase

This table is a representation of findings described in the literature. nih.gov EC₅₀ (Half maximal effective concentration) values denote the concentration of a drug that gives half of the maximal response.

The benzamidine structure is a classic pharmacophore used to target the active site of serine proteases, a large family of enzymes with diverse physiological roles. researchgate.netnih.gov Factor Xa (fXa) and thrombin are key trypsin-like serine proteases that sit at critical junctures in the blood coagulation cascade, making them prime targets for the development of antithrombotic agents. researchgate.netgoogle.comnih.gov The positively charged amidine group of benzamidine derivatives effectively docks into the negatively charged S1 specificity pocket of these proteases. nih.gov

The development of fXa inhibitors began with benzamidine-based compounds. nih.gov While initial diamidino and dibasic inhibitors showed potency, they often lacked selectivity and had poor oral bioavailability. researchgate.netnih.gov This led to research efforts focused on mono-benzamidine derivatives and non-basic replacements to improve the pharmacological properties of these inhibitors. researchgate.netnih.gov The inhibition of fXa is considered an attractive strategy for treating both arterial and venous thrombosis. researchgate.net The goal is to develop potent and selective inhibitors that can effectively modulate the coagulation cascade without causing significant side effects. researchgate.net

Table 2: Benzamidine Analogues as Inhibitors of Key Serine Proteases

Target EnzymeEnzyme ClassBiological ProcessRole of Benzamidine Inhibitors
Factor Xa (fXa) Serine ProteaseBlood Coagulation google.comnih.govAct as potent and selective inhibitors for antithrombotic therapy. researchgate.netresearchgate.net
Thrombin Serine ProteaseBlood Coagulation google.comServe as inhibitors, though selectivity over other proteases is a key challenge. researchgate.net
C1s Serine ProteaseComplement PathwayBenzamidine serves as a starting point for inhibitors, but its high basicity can be a liability, leading to the design of non-amidine analogues. acs.org

Targeting proteases with small-molecule inhibitors is a well-established and successful therapeutic strategy for a variety of diseases, including infectious diseases, hypertension, and cancer. nih.govmdpi.com The development of protease inhibitors often relies on rational design, where a core scaffold, such as benzamidine, is systematically modified to achieve high potency and selectivity for the target enzyme. chemimpex.commdpi.com

The benzamidine moiety serves as an excellent starting point for this process. netascientific.com For example, in the development of Factor Xa inhibitors, the initial benzamidine structures were engineered to enhance potency, improve selectivity against other serine proteases like thrombin and trypsin, and increase oral bioavailability. researchgate.netnih.gov However, challenges such as the high basicity of the benzamidine group (pKa ≈ 11.6) can sometimes limit a compound's drug-like properties. acs.org This has prompted medicinal chemists to develop non-basic or weakly basic bioisosteres that can mimic the interactions of the amidine group while offering improved pharmacokinetic profiles. acs.org This iterative process of design, synthesis, and evaluation is fundamental to the development of novel protease inhibitors for a wide range of therapeutic applications. biorxiv.org

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for treating skin hyperpigmentation and for preventing browning in foods. researchgate.net Research into analogues of 2-Chloro-6-fluoro-benzamidine has revealed potent tyrosinase inhibitory activity.

A series of 6-(substituted phenyl)- researchgate.netnih.govdioxolo[4′,5′:4,5]benzo[1,2-d]thiazole compounds were designed and synthesized as potential tyrosinase inhibitors. researchgate.net Among these, certain compounds demonstrated strong inhibition of mushroom tyrosinase activity. researchgate.net Notably, one compound exhibited nanomolar IC50 values, significantly more potent than the commonly used inhibitor, kojic acid. researchgate.net Kinetic studies have shown that some of these analogues act as competitive inhibitors of tyrosinase. researchgate.net

In another study, 2-mercaptobenzimidazole (B194830) (2-MBI) analogues were synthesized based on the principle that mercapto-containing compounds can chelate copper ions at the active site of tyrosinase. semanticscholar.org Several of these 2-MBI analogues displayed sub-micromolar IC50 values against mushroom tyrosinase. semanticscholar.org For instance, an analogue with a 5-chloro substituent was found to be 280-fold more potent than kojic acid in inhibiting monophenolase activity, while another with a benzoyl substituent was 970-fold more potent against diphenolase activity. semanticscholar.org The 2-mercapto group was identified as being crucial for the inhibitory activity. semanticscholar.org

These findings highlight the potential of developing highly effective tyrosinase inhibitors based on structures analogous to substituted benzamides and related heterocyclic systems.

Note: The following table is interactive. You can sort the data by clicking on the column headers.

Antimicrobial Activity Research

Analogues of this compound have been investigated for their efficacy against a range of pathogenic microbes.

Porphyromonas gingivalis is a Gram-negative bacterium recognized as a primary etiological agent in periodontitis. mdpi.com Several novel heterocyclic derivatives of benzamidine have been synthesized and evaluated for their antibacterial properties against this and other bacteria. nih.govnih.gov

In one study, a series of 4-((5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamidine and 4-((4-(substituted benzylideneamino)-4H-1,2,4-triazol-3-yl)methoxy)benzamidine analogues were synthesized. nih.gov These compounds demonstrated significant inhibitory potential against both P. gingivalis and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 31 µg/mL to 250 µg/mL. nih.gov

Another study focused on novel imino bases of benzamidine, which exhibited excellent growth inhibition against P. gingivalis. nih.gov The synthesized compounds were also tested against Staphylococcus aureus, showing moderate activity. nih.gov For instance, a benzamidine ester derivative showed an MIC of 62.5 µg/mL against P. gingivalis and 125 µg/mL against S. aureus. nih.gov

Note: The following table is interactive. You can sort the data by clicking on the column headers.

The search for novel antifungal agents is driven by the rise of drug-resistant fungal pathogens. google.com Analogues of this compound, particularly related heterocyclic structures like benzimidazoles, have shown promise.

A study on novel 2-substituted fluorinated benzimidazoles found that several compounds exhibited antimicrobial activity, including against the fungal pathogen Candida albicans. frontiersin.org Furthermore, certain benzimidazole (B57391) derivatives have been identified as potent antifungal agents against azole-resistant strains of C. albicans. frontiersin.org

Research on other chloro-substituted compounds has also demonstrated antifungal potential. For example, 2-chloro-N-phenylacetamide showed activity against Aspergillus flavus strains with MIC values ranging from 16 to 256 μg/mL. scielo.br While not a direct benzamidine analogue, this highlights the importance of the chloro-substitution in antifungal activity.

Antiviral Applications (e.g., Encephalitic Alphavirus Inhibitors, HIV-1)

The structural motif of this compound has been incorporated into potent antiviral agents.

Benzamidine-based compounds have been a focus of research for developing antivirals against Venezuelan Equine Encephalitis Virus (VEEV) and Eastern Equine Encephalitis Virus (EEEV). nih.gov A medicinal chemistry program aimed at developing such antivirals led to the discovery of piperazine-fused benzodiazepinones, which result from the ring expansion of 2-dichloromethylquinazolinones. nih.gov These novel structures, which retain key benzamidine structural features, potently inhibit the replication of VEEV and EEEV in cellular assays. nih.gov

The 2-chloro-6-fluoro substitution pattern has been specifically explored in the context of HIV-1 inhibitors. A study compared 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones (2-Cl-6-F-S-DABOs) with their 2,6-difluorobenzyl counterparts. nih.gov The new 2-Cl-6-F-S-DABOs demonstrated picomolar activity against wild-type HIV-1. nih.gov When tested against clinically relevant HIV-1 mutants and in enzyme assays, these compounds showed broad-spectrum inhibitory activity against HIV-1 reverse transcriptase (RT). nih.gov The stereochemistry of these molecules was found to be critical, with the R absolute configuration at the C6-benzylic position correlating with the highest antiviral activity. nih.gov

Anti-inflammatory Research Applications

Inflammation is a complex biological response, and the development of new anti-inflammatory agents is a significant area of research. ekb.eg While direct studies on this compound analogues for anti-inflammatory purposes are not extensively documented in the provided results, research on structurally related benzimidazole and benzothiazole (B30560) derivatives provides valuable insights.

Benzimidazole derivatives have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes. nih.gov The position and nature of substituents on the benzimidazole ring significantly influence the anti-inflammatory activity. nih.gov For example, a meta-chloro substitution on a phenyl ring attached to the benzimidazole scaffold can result in potent anti-inflammatory activity. nih.gov

In a separate study, a series of 6-fluoro benzothiazole substituted 1,2,4-triazole (B32235) derivatives were synthesized and evaluated as prospective anti-inflammatory agents. ekb.eg Several of these compounds showed significant anti-inflammatory activity in vivo, with some surpassing the efficacy of the standard drug, diclofenac. ekb.eg An in silico docking study suggested that these compounds have a high binding affinity for the COX-2 enzyme. ekb.eg

Anticancer Potential and Antitumorigenic Investigations

Heterocyclic compounds are a rich source of potential anticancer agents. google.com The development of compounds that interfere with microtubule dynamics is a key strategy in cancer therapy. google.com

Although specific investigations into the anticancer potential of this compound analogues are not detailed in the provided search results, the broader class of benzimidazole derivatives has been explored for such activities. The versatility of the benzimidazole scaffold allows for modifications that can lead to compounds with antitumorigenic effects. nih.gov

Furthermore, research into anaplastic lymphoma kinase (ALK) inhibitors for the treatment of Anaplastic Large Cell Lymphoma (ALCL) has shown the importance of specific chemical structures in overcoming drug resistance. unimib.it While not directly involving benzamidine, this field of research underscores the ongoing search for novel heterocyclic compounds that can serve as effective cancer therapeutics. unimib.it

Research in Diagnostic Tool Development

The unique structural characteristics of 2-chloro-6-fluorobenzamidine, particularly the presence of chlorine and fluorine atoms, make it a valuable scaffold in the development of sophisticated diagnostic tools. chemimpex.comnetascientific.com Its derivatives are being explored as probes and radioligands for medical imaging techniques, most notably Positron Emission Tomography (PET). PET is a powerful imaging modality that utilizes molecules labeled with positron-emitting radioisotopes, such as Fluorine-18 (¹⁸F), to visualize and quantify physiological processes in the body. nih.gov The favorable half-life (109.8 minutes) and low positron energy of ¹⁸F make it an ideal radionuclide for developing radiotracers for oncology, neurology, and cardiology. nih.gov

The incorporation of a fluorine atom in the 2-chloro-6-fluorobenzamidine structure is significant, as it allows for isotopic labeling to create ¹⁸F-labeled analogues. These radiolabeled compounds can be designed to bind with high specificity to biological targets like enzymes or receptors that are implicated in disease pathology. For instance, research into diagnostic agents has involved the use of this compound hydrochloride in assays that rely on specific binding interactions to improve the accuracy of disease detection. chemimpex.comnetascientific.com

While direct PET imaging studies with ¹⁸F-labeled 2-chloro-6-fluorobenzamidine are not extensively documented in publicly available literature, the development of other fluorinated molecules as PET tracers provides a strong rationale for its potential in this area. Researchers have successfully synthesized and evaluated various ¹⁸F-labeled compounds for imaging critical biological targets. For example, ¹⁸F-labeled pyrimidine derivatives have been developed for imaging cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors and sites of inflammation. nih.gov Similarly, complex molecules like [¹⁸F]BCPP-EF have been synthesized for imaging mitochondrial complex I, offering a potential diagnostic tool for neurodegenerative conditions such as Parkinson's disease. frontiersin.org The development of benzamidine-containing PET tracers for imaging the NR2B subunit of the NMDA receptor further underscores the utility of this chemical class in creating diagnostic tools for neurological studies. researchgate.net

Table 1: Examples of Fluorine-18 Labeled Radiotracers for PET Imaging

Radiotracer Target Therapeutic Area
2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) Glucose transporters/metabolism Oncology, Neurology, Cardiology nih.gov
[¹⁸F]BCPP-EF Mitochondrial Complex I (MC-I) Neurodegenerative Diseases frontiersin.org
¹⁸F-labeled Pyrimidine Analogues Cyclooxygenase-2 (COX-2) Inflammation, Oncology nih.gov
CB2-selective PET tracers Cannabinoid Receptor 2 (CB2) Neuroinflammation (e.g., in Alzheimer's disease) surgicalneurologyint.com

Neurological Applications (e.g., Cannabinoid Receptor Antagonism)

The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1), plays a crucial role in regulating a multitude of physiological processes within the central nervous system. mdpi.com CB1 receptors are densely expressed in brain regions associated with memory, movement, and pain perception. scielo.org.mx Consequently, molecules that can modulate the activity of these receptors, such as antagonists, are of significant interest for therapeutic and research purposes in neurology.

This compound serves as a key intermediate or structural motif in the synthesis of compounds designed to act as cannabinoid receptor antagonists. A notable example is found in patent literature describing the synthesis of diarylpyrimidine derivatives as potent CB1 inhibitors. In this process, a related compound, N-(4-Bromo-phenyl)-2-fluoro-benzamidine, is synthesized as a crucial precursor. This benzamidine derivative is then reacted with other chemical moieties to construct the final heterocyclic structure intended to antagonize the CB1 receptor. google.com

The development of CB1 receptor antagonists is driven by their potential to treat a range of conditions. However, the therapeutic application of first-generation CB1 antagonists was hampered by adverse psychiatric effects. acs.org Current research focuses on developing new generations of antagonists with improved pharmacological profiles. This includes the synthesis of 1,2-diarylimidazol-4-carboxamide derivatives, which have shown high affinity and selectivity for the human CB1 receptor over the CB2 receptor. acs.org The goal of these research efforts is to create antagonists that can offer therapeutic benefits without the limiting side effects of earlier compounds. The investigation into such compounds highlights the importance of versatile chemical building blocks, like fluorinated benzamidines, in advancing medicinal chemistry for neurological disorders. google.comacs.org

Table 2: Synthesis Step Involving a Benzamidine Analogue for a CB1 Receptor Inhibitor

Reactants Reagents/Conditions Product Reference
2-fluorobenzonitrile and 4-bromo-aniline AlCl₃, 190°C N-(4-Bromo-phenyl)-2-fluoro-benzamidine google.com

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies

Impact of Halogen Substituents (Chloro and Fluoro) on Biological Activity and Selectivity

The presence and nature of halogen atoms on the benzamidine (B55565) phenyl ring are pivotal in modulating biological activity. Halogens like fluorine and chlorine were historically seen as simple hydrophobic moieties, but are now understood to be capable of forming directed, non-covalent interactions known as halogen bonds, where the halogen acts as a Lewis acid. acs.org This interaction can significantly influence a ligand's binding affinity and selectivity for its target protein. acs.org

In the context of 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones (S-DABOs) designed as HIV-1 reverse transcriptase inhibitors, the 2-chloro-6-fluoro substitution pattern on the benzyl (B1604629) moiety was found to be highly effective, leading to compounds with picomolar activity against wild-type HIV-1. nih.gov A comparison with related 2,6-difluoro analogs demonstrated that the specific combination of chlorine and fluorine confers a distinct and potent inhibitory profile. nih.gov

Studies on other heterocyclic scaffolds have also highlighted the differential impact of halogen substituents. For instance, in a series of quinazolinone analogues targeting the zinc-finger ubiquitin-binding domain of HDAC6, the introduction of a chloro group at the 8-position improved activity twofold compared to the unsubstituted analog, whereas fluoro and methyl groups only maintained baseline activity. acs.org This suggests that the larger, more polarizable chlorine atom can form more favorable interactions within the protein's binding pocket. acs.orgacs.org

Furthermore, the type of halogen can influence metabolic pathways. In a study on the metabolism of 3-halo-fluorobenzenes, the resulting 2-fluoro-4-halophenol metabolites showed that changing the substituent from fluorine to chlorine to bromine altered the ratio of sulphation to glucuronidation. nih.gov This effect was attributed to an increase in the hydrophobicity of the phenol (B47542) as the halogen size increased, which in turn appeared to decrease the Michaelis constant (Km) for glucuronidation, demonstrating that halogen choice can have profound effects on a drug's metabolic fate. nih.gov

The table below summarizes the observed effects of halogen substitutions in various compound series.

Compound SeriesHalogen SubstitutionObserved EffectReference
S-DABOs (HIV-1 Inhibitors)2-Chloro-6-fluoroPicomolar activity against wt HIV-1 nih.gov
Quinazolinones (HDAC6 Inhibitors)8-Chloro2-fold improvement in activity vs. unsubstituted acs.org
Quinazolinones (HDAC6 Inhibitors)8-FluoroMaintained baseline activity acs.org
2-Fluoro-4-halophenols4-Chloro vs. 4-FluoroDecreased ratio of sulphation to glucuronidation nih.gov

Influence of Stereochemistry and Absolute Configuration on Pharmacological Profiles

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its interaction with chiral biological targets like enzymes and receptors. For compounds containing the 2-chloro-6-fluorobenzyl group, stereochemistry is a critical factor for biological activity.

A study on 2-Cl-6-F-S-DABO derivatives, which are potent anti-HIV-1 agents, revealed significant enantioselectivity. nih.gov Researchers synthesized and resolved individual stereoisomers for representative compounds that had one or two stereogenic centers. nih.gov In both cellular and enzymatic assays, the highest antiviral activity was consistently correlated with the R absolute configuration at the stereogenic center of the C6-benzylic position. nih.gov This indicates a specific and stereoselective binding mode within the HIV-1 reverse transcriptase enzyme, where one enantiomer fits optimally into the binding pocket while the other does not. nih.gov

The table below illustrates the importance of absolute configuration for the anti-HIV-1 activity of a representative 2-Cl-6-F-S-DABO.

Compound ClassStereogenic CenterFavored ConfigurationOutcomeReference
2-Cl-6-F-S-DABOsC6-Benzylic PositionRHighest antiviral activity nih.gov
2-Cl-6-F-S-DABOsC6-Benzylic PositionSSignificantly lower antiviral activity nih.gov

Modifications of the Benzamidine Scaffold for Enhanced Potency and Selectivity

The benzamidine moiety is a well-established "arginine mimetic" because its cationic nature allows it to anchor into the negatively charged S1 binding pocket of trypsin-like serine proteases, where it typically forms a key salt bridge with an aspartate residue (Asp189). researchgate.netresearchgate.net While this interaction provides a strong foundation for binding, medicinal chemists have explored numerous modifications to the broader benzamidine scaffold to enhance potency and, crucially, selectivity against other related proteases. researchgate.netacs.orgsemanticscholar.org

Key strategies for modifying the benzamidine scaffold include:

Bioisosteric Replacement : In some cases, the entire benzamidine group can be replaced by another functional group that retains the desired interactions. For example, in a series of plasmin inhibitors, the P1 benzamidine was successfully replaced with a p-xylenediamine moiety, which retained strong potency and excellent selectivity. acs.org

Scaffold Elaboration : The benzamidine group can be incorporated into a larger, more rigid framework. This approach was used to develop potent and selective inhibitors of Kallikrein-related peptidase 6 (KLK6), where an N-(4-benzamidino)-oxazolidinone scaffold was optimized based on docking studies. semanticscholar.org Similarly, novel thrombin inhibitors have been developed using a central 1,4-benzoxazin-3(4H)-one scaffold that presents the benzamidine moiety to the S1 pocket. researchgate.net

Scaffold Rearrangement : Novel heterocyclic systems can be generated from precursors containing related structures. In one instance, 2-dichloromethylquinazolinones, when treated with specific diamines, underwent a ring expansion to form piperazine-fused benzodiazepinones, creating a new class of antiviral agents that retained structural features of the parent benzamidine series. nih.gov

Exploration of Secondary Binding Sites : To improve affinity, some inhibitors are designed to span multiple binding sites on the enzyme surface. Branched bisbenzamidines have been synthesized to interact with both the primary S1 pocket and the S3/S4 binding sites of proteases like trypsin and thrombin. researchgate.net

acs.org
Modification StrategyExample ScaffoldTargetOutcomeReference
Bioisosteric Replacementp-XylenediaminePlasminRetained potency and selectivity
Scaffold ElaborationN-(4-benzamidino)-oxazolidinoneKLK6Single-digit nanomolar potency
Generated code

Ligand-Receptor Interaction Analysis through Mutagenesis and Binding Assays

To understand how benzamidine-based inhibitors function at a molecular level, researchers employ a combination of binding assays and site-directed mutagenesis. These techniques help to quantify the strength of the ligand-receptor interaction and identify the specific amino acid residues responsible for binding.

Binding Assays are used to determine the affinity of a compound for its target. Radioligand binding assays, for example, measure how effectively a test compound displaces a known radioactive ligand from the receptor. nih.gov This allows for the calculation of inhibition constants (Ki) or IC50 values, which are crucial metrics in SAR studies. semanticscholar.org

Site-Directed Mutagenesis is a powerful technique used to pinpoint key residues in a receptor's binding site. By systematically replacing individual amino acids and then measuring the effect on ligand binding, scientists can map the interaction landscape.

In studies of adenosine (B11128) receptors, mutagenesis was used to show that two specific histidine residues in the transmembrane domains were critical for ligand binding. nih.gov

For succinate (B1194679) dehydrogenase (SDH), mutations of residues such as H272, P225, and N230 were shown to directly affect the binding and inhibition by carboxamide fungicides, confirming their importance in forming the inhibitor binding pocket. nih.gov

In work on Mycobacterium tuberculosis Leucyl-tRNA synthetase (LeuRS), a combination of molecular modeling and experimental mutagenesis identified His89 as a critical residue for the binding of several classes of inhibitors. researchgate.net Mutating His89 to alanine (B10760859) resulted in a significant decrease in the inhibitory activity of the compounds, validating its role in the ligand-receptor interaction. researchgate.net

Ligand-Receptor Interaction Analysis , often guided by X-ray crystallography and computational docking, reveals the precise orientation of the ligand in the binding site. For benzamidine-based inhibitors targeting serine proteases, docking experiments consistently show the benzamidine moiety occupying the S1 pocket, where it forms hydrogen bonds with the backbone carbonyl of Gly219 and the side chains of Asp189 and Ser190. researchgate.net More advanced computational methods can also analyze cooperative interaction networks, which helps to rationalize how small structural changes in a ligand can lead to large, sometimes non-obvious, gains in binding affinity by optimizing a network of interactions within the binding site. researchgate.netacs.org

The table below lists key amino acid residues identified through mutagenesis as being critical for ligand binding in various protein targets.

Protein TargetCritical Residue(s)Interacting Ligand ClassMethodReference
Bovine A1 Adenosine ReceptorHis-250, His-278General Agonists/AntagonistsSite-Directed Mutagenesis nih.gov
Botrytis cinerea SDHP225, N230, H272Carboxamide FungicidesSite-Directed Mutagenesis nih.gov
M. tuberculosis LeuRSHis89Oxadiazoles, HydrazinesSite-Directed Mutagenesis researchgate.net
Factor VIIa (Protease)Asp189, Ser190, Gly219AmidinophenylureasDocking/X-ray Crystallography researchgate.net

Computational and Theoretical Chemistry Approaches in 2 Chloro 6 Fluoro Benzamidine Research

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries and electronic properties with a favorable balance between accuracy and computational cost.

In the study of halogenated benzamidines and related structures, DFT calculations are foundational. For instance, in a detailed analysis of a related compound, N-chloro-N′-(p-fluorophenyl)-benzamidine (NCLBA), researchers utilized a hybrid DFT PBE0 Hamiltonian, corrected for dispersion interactions (Grimme D3), with a triple-zeta valence plus polarization basis set (pob-TZVP-rev2) optimized for solid-state simulations. rsc.orgresearchgate.netrsc.org This level of theory allows for the accurate prediction of the molecule's equilibrium geometry in both the solid state and in a vacuum. rsc.org

DFT calculations provide precise predictions of key structural parameters. For a molecule like 2-Chloro-6-fluoro-benzamidine, this would include the bond lengths between carbon, nitrogen, chlorine, and fluorine atoms, as well as the bond angles that define its three-dimensional shape. Studies on similar molecules, such as 2,6-dichloro-4-fluoro phenol (B47542), have demonstrated that DFT methods like B3LYP with a 6-311+G(d,p) basis set can accurately reproduce structural parameters. semanticscholar.org Deviations in bond angles from ideal geometries, such as the 120° of a perfect hexagon in the benzene (B151609) ring, can be explained by the steric and electronic effects of the substituents. semanticscholar.org These optimized geometric parameters serve as the basis for further calculations, including vibrational frequencies and spectroscopic properties. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzene Ring using DFT Note: This table is illustrative, based on data for similar substituted phenols, to demonstrate typical DFT outputs.

Parameter Bond Length (Å) - DFT/B3LYP Bond Angle (°) - DFT/B3LYP
C-C (Aromatic) 1.38 - 1.40 -
C-Cl ~1.74 -
C-F ~1.35 -
C-N ~1.36 -
C-C-C (Ring) - 117 - 122
Cl-C-C - ~120

Data adapted from theoretical studies on analogous substituted phenols. semanticscholar.org

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), like this compound, and a macromolecular target, typically a protein. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. tubitak.gov.tr The benzamidine (B55565) moiety is a well-known motif for inhibitors of proteases like Factor Xa, where it interacts with the anionic S1 pocket. nih.gov Docking studies would place this compound into the active site of a target protein to assess its binding mode and estimate its binding affinity through scoring functions.

Molecular Dynamics (MD) Simulations build upon the static picture provided by docking. MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the ligand-protein complex. plos.orgmdpi.com A typical MD simulation for a ligand-protein complex would last for nanoseconds to microseconds, tracking the trajectory of all atoms. plos.org Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Hydrogen Bonds: The number and duration of hydrogen bonds between the ligand and protein are monitored, as they are critical for binding affinity and specificity. plos.org

Radius of Gyration (Rg): Measures the compactness of the protein structure over time.

These simulations can validate the stability of interactions predicted by docking and provide a more detailed understanding of the binding thermodynamics. plos.org

Quantum Mechanical Calculations for Charge Density Distribution and Electrostatic Potential

Quantum mechanical calculations are essential for determining the distribution of electrons within a molecule, which governs its chemical reactivity and intermolecular interactions. Key properties derived from these calculations are the electron charge density (ρ(r)) and the molecular electrostatic potential (ESP).

The charge density distribution provides a detailed picture of electron sharing and bonding. In a comprehensive study of NCLBA, a related benzamidine derivative, the experimental charge density was determined using high-resolution X-ray diffraction and compared with theoretical calculations. rsc.orgresearchgate.net This analysis, using methodologies like the Quantum Theory of Atoms in Molecules (QTAIM), reveals the nature of chemical bonds, such as the amount of electron sharing in the reactive N-Cl bond. rsc.org

The Molecular Electrostatic Potential (ESP) map is a particularly insightful visualization tool. It is plotted on the molecular surface and color-coded to represent different potential values. researchgate.net

Red Regions: Indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. In a benzamidine derivative, these are often located near the lone pairs of nitrogen atoms. rsc.org

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-poor areas that are prone to nucleophilic attack.

Green Regions: Represent neutral or zero potential areas.

ESP analysis helps predict how a molecule will interact with other molecules, including biological targets. researchgate.net For NCLBA, analysis showed distinct areas of negative potential near the N-Cl and C-F regions, providing clues about its intermolecular interactions. rsc.orgresearchgate.net Such calculations, often performed using distributed multipole analysis (DMA), allow for the quantification of atomic charges and molecular moments, further detailing the molecule's electrostatic character. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Computational methods can accurately predict spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are commonly performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT (e.g., B3LYP/6-311G(d,p)). researchgate.net By comparing the calculated chemical shifts with experimental spectra, researchers can confidently assign signals to specific atoms within the molecule. researchgate.netresearchgate.net This is particularly useful for complex structures where signal overlap or ambiguity may occur in experimental spectra.

IR Spectroscopy: The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy can also be calculated using DFT. These calculations help in the assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule. A comparison between the calculated and experimental vibrational spectra can confirm the presence of specific functional groups and provide strong evidence for the proposed molecular structure. researchgate.netnih.gov Studies have shown that methods like B3LYP provide satisfactory results for predicting both IR and NMR spectra for related heterocyclic compounds. researchgate.net

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Related Compound Note: This table is based on data for 4-Chloro-N-(2-methoxyphenyl)benzamidoxime to illustrate the principle.

Atom Experimental Shift (ppm) Calculated Shift (GIAO/DFT) (ppm)
C1 129.8 133.5
C2 111.4 114.7
C3 148.1 152.0
C4 121.2 124.9
C5 122.1 125.8
C6 131.9 135.0

Data adapted from a study on a related benzamidoxime. researchgate.net

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening and virtual library design are computational strategies that leverage the structural information of a lead compound, like this compound, to discover novel analogues with improved potency, selectivity, or pharmacokinetic properties.

Virtual Library Design: This process begins with a core scaffold (e.g., the this compound structure). A large, "virtual" library of related compounds is then generated by systematically modifying various parts of the molecule, such as adding or changing functional groups at different positions.

In Silico Screening: This virtual library is then screened using a variety of computational filters to identify the most promising candidates for synthesis and experimental testing. Common screening methods include:

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features necessary for biological activity. dovepress.com A model can be generated based on the known interactions of the lead compound in its binding site. The virtual library is then filtered to find molecules that match this pharmacophore.

Docking-Based Screening: The entire virtual library can be docked into the target's binding site, and compounds are ranked based on their predicted binding scores. dovepress.com

Property Filtering: Compounds can be filtered based on predicted "drug-like" properties (e.g., molecular weight, lipophilicity) to improve the chances of identifying candidates with favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

Agrochemical Research Applications of Benzamidine Derivatives

Application in Herbicide Synthesis

Benzamidine (B55565) derivatives are recognized as important intermediates in the synthesis of novel herbicides. guidechem.com Research has focused on designing and synthesizing compounds that target specific biological pathways in weeds.

Inhibition of Ketol-Acid Reductoisomerase (KARI) : Certain 4-alkoxy and benzyloxy benzamidine derivatives have been synthesized and shown to exhibit favorable herbicidal activity by inhibiting the KARI enzyme. researchgate.net This enzyme is a key component in the biosynthetic pathway of branched-chain amino acids, which are essential for plant growth. The development of compounds based on the benzamidine structure has led to new potential KARI inhibitors. researchgate.net For instance, research into 4-heptyloxy and 4-octyloxy benzamidine derivatives has yielded compounds with significant inhibitory activity against rice KARI and herbicidal effects on the roots of dicotyledonous plants like rape (Brassica campestris). nyxxb.cn

Precursors for Heterocyclic Herbicides : Benzamidines serve as foundational molecules for creating more complex heterocyclic compounds with herbicidal properties. researchgate.net For example, 1-aryl-4-substituted-1,4-dihydro-5H-tetrazol-5-ones, a class of herbicides effective in both pre- and post-emergence applications, can be conceptually derived from benzamidine structures. researchgate.net Similarly, the synthesis of various oxadiazole derivatives with herbicidal potential has utilized benzamidine precursors. researchgate.net

The specific compound 2-Chloro-6-fluoro-benzamidine is noted for its potential use in synthesizing herbicides, with its halogenated structure contributing to enhanced efficacy and stability. chemimpex.comnetascientific.com While detailed public research on specific herbicides derived directly from this compound is limited, related halogenated benzamidines like 3-Fluoro-benzamidine and 5-Chloro-2-fluoro-benzamidine are also explored for creating new herbicides. chemimpex.comchemimpex.com

Table 1: Examples of Benzamidine Derivatives in Herbicide Research

Derivative Class Target/Application Research Finding
4-Alkoxy/Benzyloxy Benzamidines KARI Inhibition Showed favorable herbicidal activity and KARI inhibitory effects. researchgate.net
4-Heptyloxy/Octyloxy Benzamidines KARI Inhibition Demonstrated significant inhibitory activity on rice KARI and herbicidal effects on rape root. nyxxb.cn
Halogenated Benzamidines (e.g., this compound) Herbicide Synthesis Intermediate Valued for potential in developing effective and stable herbicides. chemimpex.comnetascientific.com

Development of Pesticides

The application of benzamidine derivatives extends beyond herbicides to a broader range of pesticides, including fungicides and insecticides. guidechem.com Their structural versatility allows for the creation of compounds targeting various pests and pathogens that threaten agricultural crops.

Fungicide Development : Research has shown that amidine derivatives possess significant fungicidal and bactericidal activities. nih.govresearchgate.net A notable area of development involves synthesizing benzamidine derivatives that incorporate a 1,2,3-triazole moiety. nih.govnih.gov Triazoles are a well-established class of fungicides, and combining them with the benzamidine structure has yielded novel compounds with potent antifungal properties. researchgate.netresearchgate.net For example, a study on such derivatives reported that while in vitro activity was sometimes weak, several compounds showed excellent in vivo efficacy against pathogens like Colletotrichum lagenarium and Botrytis cinerea. nih.govresearchgate.netnih.gov One compound, in particular, demonstrated 90% efficacy against C. lagenarium, outperforming the commercial fungicide carbendazim (B180503) in the same test. nih.govnih.gov

Insecticide Research : Benzamide derivatives, a closely related class, have been successfully developed into commercial insecticides like broflanilide. mdpi.com This success has spurred research into other amidine-containing structures. While direct commercial examples are less common, the benzamidine scaffold is explored for its potential in developing new insecticidal agents. chemimpex.comnetascientific.com The unique chemical properties of compounds like this compound make them valuable starting points for synthesizing novel molecules aimed at controlling insect pests. chemimpex.comnetascientific.com

The development of pesticides from benzamidine precursors is an active area of research, aiming to produce more effective and environmentally safer crop protection solutions. chemimpex.comchemimpex.comchemimpex.com

Table 2: Research Highlights of Benzamidine Derivatives as Pesticides

Derivative Type Pesticide Class Target Pathogen/Pest Key Finding
Benzamidine-Triazole Hybrids Fungicide Colletotrichum lagenarium, Botrytis cinerea Some synthesized compounds showed excellent in vivo antifungal activity, with one exceeding the efficacy of the commercial fungicide carbendazim. nih.govnih.gov
Halogenated Benzamidines General Pesticide Intermediate General Pest Control Compounds like this compound and 3-Chloro-4-fluoro-benzamidine are explored for creating more effective pest control solutions. chemimpex.comnetascientific.comnetascientific.com
Aromatic Diamidines Fungicide Gray mold on tomatoes Found to have excellent antifungal activities in agricultural applications. nih.gov

Emerging Research Directions and Future Perspectives

Development of Next-Generation 2-Chloro-6-fluoro-benzamidine Analogues

The development of next-generation analogues of this compound is a key area of ongoing research, aimed at optimizing its therapeutic potential. The core strategy involves the synthesis of derivatives with modified substituents to enhance biological activity and selectivity. netascientific.com For instance, the 2-chloro-6-fluoro-benzyl group has been incorporated into pyrimidinone structures, leading to compounds with potent activity against HIV-1 reverse transcriptase. uab.cat

The synthesis of these analogues often involves multi-step reaction sequences. A common approach is the [3+3] annulation reaction of substituted benzamidines with other molecules to create complex heterocyclic structures like pyrimidine-4,6-diamines, which have significant potential in medicinal chemistry. thieme-connect.comresearchgate.net Another avenue of exploration is the creation of novel benzamidine (B55565) derivatives, such as imino bases and heterocyclic derivatives, which have shown promising antimicrobial activity against pathogens relevant to conditions like periodontitis. mdpi.commdpi.com

Future efforts in this area will likely focus on creating a diverse library of analogues with systematic variations to the core structure. This will enable a comprehensive exploration of the structure-activity relationship (SAR), providing valuable insights for designing more potent and specific therapeutic agents. nih.gov The table below illustrates potential modifications to the this compound scaffold and their intended effects.

Modification Site Potential Substituent Intended Effect Relevant Research Area
Benzene (B151609) RingAdditional Halogens, Alkyl groupsModulate lipophilicity and electronic propertiesHIV-1 inhibitors, Antimicrobials uab.catmdpi.com
Amidine GroupHeterocyclic rings (e.g., oxadiazole, triazole)Enhance target binding and specificityAntimicrobials, Enzyme inhibitors mdpi.com
Linker ModificationVaried chain lengths or rigid linkersOptimize spatial orientation for target engagementSerine protease inhibitors, Antivirals uab.catresearchgate.net

Advanced Applications in Specific Disease Areas with Unmet Needs

The unique properties of this compound and its derivatives make them attractive candidates for addressing diseases with significant unmet medical needs. One such area is in the development of novel anticancer agents. The benzamidine moiety is a known pharmacophore for inhibiting serine proteases, a class of enzymes often dysregulated in cancer. researchgate.net Research has also highlighted the potential of benzamidine-based compounds in targeting neuropilin-2 (Nrp2), a receptor implicated in tumor metastasis. nih.govnih.gov

In the realm of infectious diseases, novel benzamidine derivatives have demonstrated significant inhibitory potential against bacteria such as P. gingivalis and E. coli. mdpi.com Furthermore, the 2-chloro-6-fluoro substitution pattern has been integral to the development of potent inhibitors of HIV-1 reverse transcriptase, including those active against clinically relevant mutant strains. uab.cat

Future applications may extend to other areas where serine proteases and related enzymes play a critical role, such as in inflammatory diseases and coagulation disorders. acs.orgacs.org The development of selective inhibitors based on the this compound scaffold could offer new therapeutic strategies for these conditions.

Integration of Artificial Intelligence and Machine Learning for Rational Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the rational design of drugs based on the this compound scaffold. nih.gov These computational tools can significantly accelerate the drug discovery process by predicting the biological activity and properties of novel compounds before they are synthesized. nih.gov

Virtual Screening: Docking simulations can predict how well potential analogues will bind to a specific biological target, such as an enzyme's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can identify patterns in existing data to predict the activity of new molecules, guiding the design of more potent compounds. nih.gov

Predicting Ligand Unbinding Pathways: Molecular dynamics (MD) simulations, enhanced by machine learning, can analyze the pathways by which a ligand dissociates from its target, providing insights into drug efficacy and residence time. pnas.org

For benzamidine-based ligands, AI can help in designing molecules with improved selectivity for their intended targets, such as distinguishing between different serine proteases. frontiersin.org By analyzing vast datasets of chemical structures and biological activities, AI can identify novel scaffolds and substitution patterns that are likely to yield successful drug candidates. dokumen.pub The table below outlines how AI and ML can be applied to the development of this compound analogues.

AI/ML Application Description Potential Impact
Generative Models Algorithms that design novel molecular structures based on desired properties.Creation of entirely new benzamidine analogues with optimized activity and selectivity.
Predictive ADMET Models Machine learning models that predict the absorption, distribution, metabolism, excretion, and toxicity of a compound.Early identification of candidates with favorable pharmacokinetic profiles, reducing late-stage failures.
Automated SAR Analysis AI tools that can automatically analyze structure-activity relationships from experimental data.Faster optimization of lead compounds by identifying key structural features for activity.

Exploration of Novel Biological Targets for Benzamidine-Based Ligands

While serine proteases like trypsin are well-established targets for benzamidine-based inhibitors, research is expanding to identify novel biological targets. researchgate.netacs.org The benzamidine group is a versatile pharmacophore that can mimic the guanidinium (B1211019) group of arginine, allowing it to interact with a variety of biological macromolecules. researchgate.net

One emerging area is the targeting of DNA. Novel polyamide-benzamidine hybrids have been designed to bind to specific DNA sequences, demonstrating the potential for developing gene-targeting therapies. researchgate.net Another promising target is neuropilin-2 (Nrp2), a receptor involved in angiogenesis and tumor metastasis. Benzamidine-based inhibitors have been developed to block the binding of VEGF-C to Nrp2, offering a new strategy for cancer treatment. nih.govnih.gov

Future research will likely involve screening this compound and its analogues against a wider range of biological targets. This could lead to the discovery of new therapeutic applications for these compounds in areas such as neurodegenerative diseases, metabolic disorders, and viral infections. The development of multi-target ligands, which can interact with several biological targets simultaneously, is another exciting frontier. frontiersin.org

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-6-fluoro-benzamidine, and how can regioselectivity challenges be addressed?

Methodological Answer: Synthesis of halogenated benzamidines often involves diazotization and halogenation steps. For analogs like 2-Chloro-6-fluorobenzaldehyde, production methods include HF-mediated diazotization followed by oxidation, as described for structurally similar compounds . To address regioselectivity:

  • Use low-temperature diazotization to minimize side reactions.
  • Optimize stoichiometry of halogenating agents (e.g., Cl₂ or Cl⁻ sources) to favor substitution at the 2- and 6-positions.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
    Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended to separate regioisomers .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., splitting patterns for aromatic protons adjacent to Cl/F). Compare with PubChem data for related compounds like 2-Chloro-6-fluorobenzaldehyde .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation. Reference NIST mass spectral databases for fragmentation patterns of halogenated aromatics .
  • FT-IR : Identify amidine functional groups (N-H stretching at ~3300 cm⁻¹, C=N at ~1650 cm⁻¹) .

Q. How can purity and stability be assessed for this compound under laboratory conditions?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity. Calibrate against a certified reference standard.
  • Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C for 1–4 weeks. Monitor degradation via HPLC and track Cl/F loss via ion chromatography .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, identifying electron-deficient aromatic positions.
  • Compare activation energies for Cl vs. F substitution using transition-state modeling. Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates under varying pH/temperature) .

Q. How should researchers resolve contradictions in reported reaction yields or catalytic efficiency data?

Methodological Answer:

  • Controlled Replication : Standardize reaction conditions (solvent purity, catalyst batch, humidity control) to isolate variables.
  • Meta-Analysis : Compare datasets from multiple sources (e.g., PubChem, NIST) to identify outliers. Use statistical tools (e.g., Grubbs’ test) to exclude anomalous data .
  • Open Data Practices : Share raw chromatograms and kinetic plots to enable cross-lab verification .

Q. What strategies are recommended for designing derivatives of this compound with enhanced bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., NO₂, CF₃) at the 4-position to modulate amidine basicity.
  • Parallel Synthesis : Use combinatorial chemistry to generate a library of analogs. Screen against target enzymes (e.g., serine proteases) via fluorescence-based assays .
  • Crystallography : Co-crystallize derivatives with target proteins to identify binding interactions (e.g., PDB deposition for public access) .

Q. How can researchers validate the environmental safety of this compound in ecotoxicology studies?

Methodological Answer:

  • Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100.
  • Aquatic Toxicity : Conduct Daphnia magna acute toxicity assays (48-hr LC₅₀) under OECD guidelines.
  • Degradation Studies : Monitor hydrolysis rates in buffer solutions (pH 4–9) and soil microcosms using LC-MS/MS .

Tables for Key Data

Property Method Example Data (Analog) Reference
Melting PointDifferential Scanning Calorimetry98–102°C (2-Chloro-6-fluorobenzaldehyde)
LogP (Lipophilicity)Shake-Flask Partitioning2.1 ± 0.3 (similar amidines)
NMR δ (ppm, CDCl₃)¹H NMR (400 MHz)7.45 (d, J=8.2 Hz, H-4)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.